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Compound of Interest

Compound Name:
4-Bromo-5-fluoro-2-

hydroxybenzoic acid

CAS No.: 1784366-04-6

Cat. No.: B2385651 Get Quote

Application Note: Precision Synthesis of Acoramidis Intermediates via Fluorinated Benzoates

Executive Summary
Acoramidis (AG10) is a next-generation, orally bioavailable small molecule stabilizer of

transthyretin (TTR), designed to treat TTR amyloid cardiomyopathy (ATTR-CM). Structurally, it

mimics the protective T119M mutation by binding to the thyroxine-binding pocket of the TTR

tetramer.

This application note details the optimized synthetic route for Acoramidis, focusing on the

critical utilization of fluorinated benzoates—specifically Methyl 4-fluoro-3-hydroxybenzoate.

This intermediate serves as the regiochemical anchor, ensuring the precise orthogonal

positioning of the carboxylic acid and the pyrazole-linked ether chain. The protocol below

addresses common process challenges, including O-alkylation selectivity, pyrazole cyclization

efficiency, and fluoride-mediated electronic effects.

Retrosynthetic Analysis & Strategy
The synthesis of Acoramidis relies on a convergent strategy. The core challenge lies in

coupling the polar pyrazole moiety to the electron-deficient fluorinated aromatic ring without

compromising the integrity of the labile ester or generating regioisomeric impurities.
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Strategic Disconnection:

C-O Bond Formation: The ether linkage is established first to avoid handling the highly polar

free acid early in the synthesis.

Heterocycle Construction: The 3,5-dimethylpyrazole ring is constructed in situ or coupled via

a linker. The in situ construction using acetylacetone and hydrazine is preferred for industrial

scalability over direct coupling of a pre-formed pyrazole.

Fluorine Handle: The 4-fluoro substituent is pre-installed in the starting benzoate. Its

electron-withdrawing nature increases the acidity of the adjacent phenol (pKa ~7-8),

facilitating mild alkylation conditions but requiring care to prevent nucleophilic aromatic

substitution (

) side reactions.
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Figure 1: Retrosynthetic disconnection showing the central role of the fluorinated benzoate

scaffold.

Detailed Experimental Protocols
Stage 1: Selective O-Alkylation of Methyl 4-fluoro-3-
hydroxybenzoate
Objective: Synthesize Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. Challenge: Minimizing the

formation of the "dimer" impurity (bis-alkylation of 1,3-dibromopropane).

Reagents:

Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)[1]

1,3-Dibromopropane (5.0 equiv) — Excess is critical.

Potassium Carbonate (

) (2.0 equiv)

Acetone or DMF (Solvent)

Protocol:

Dissolution: Charge a reaction vessel with Methyl 4-fluoro-3-hydroxybenzoate (10.0 g, 58.8

mmol) and anhydrous DMF (100 mL).

Base Addition: Add granular

(16.2 g, 117.6 mmol) in a single portion. Stir for 15 minutes at ambient temperature to
generate the phenoxide anion.

Note: The solution may turn yellow due to phenoxide formation.

Electrophile Addition: Add 1,3-dibromopropane (30.0 mL, 294 mmol) rapidly.

Process Insight: Using a large molar excess (5x) ensures the phenoxide attacks a

dibromide molecule rather than a mono-alkylated product attacking another phenoxide,
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effectively suppressing dimer formation (<2%).

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC (Target: Starting material

< 0.5%).

Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with EtOAc

(200 mL) and wash with water (3 x 100 mL) to remove DMF.

Purification: Concentrate the organic layer.[2] The excess 1,3-dibromopropane can be

removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).

Yield: ~90%[1][3]

Appearance: Colorless oil or low-melting solid.

Stage 2: One-Pot Pyrazole Construction (Wolff-Kishner
Type Cyclization)
Objective: Synthesize Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate.

Mechanism: C-alkylation of acetylacetone followed by hydrazine condensation.

Reagents:

Stage 1 Intermediate (1.0 equiv)

Acetylacetone (2,4-Pentanedione) (1.5 equiv)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[2]

Hydrazine Hydrate (2.0 equiv)[2]

Ethanol (Solvent)

Protocol:

C-Alkylation: Dissolve the bromo-intermediate (10.0 g, 34.3 mmol) and acetylacetone (5.3

mL, 51.5 mmol) in Ethanol (100 mL).
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Base Catalysis: Add DBU (7.7 mL, 51.5 mmol) dropwise. Heat to reflux (80°C) for 12 hours.

Mechanism Check: DBU deprotonates the acetylacetone (active methylene), which

attacks the alkyl bromide.

Cyclization: Cool the mixture to 50°C. Add Hydrazine Hydrate (3.4 mL, 68.6 mmol) slowly.

Safety: Exothermic reaction.

Completion: Reflux for an additional 4 hours. The diketone intermediate cyclizes to form the

aromatic pyrazole ring.

Isolation: Concentrate the solvent. Resuspend the residue in water and extract with EtOAc.

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography

(DCM/MeOH).

Yield: 70–80%

Stage 3: Hydrolysis to Acoramidis (Drug Substance)
Objective: Saponification of the methyl ester without affecting the fluorinated aromatic core.

Protocol:

Dissolve the Stage 2 ester (5.0 g) in THF/Water (1:1, 50 mL).

Add LiOH·

(2.5 equiv). Stir at ambient temperature for 14 hours.

pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 5–6.

Critical Control: Do not drop pH below 4 rapidly, as the pyrazole nitrogen can protonate,

altering solubility/salt form.

Filtration: The free acid (Acoramidis) precipitates as a white solid. Filter and wash with cold

water.
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Drying: Vacuum dry at 45°C.

Critical Process Parameters & Data
Reagent Stoichiometry Table

Reagent Equiv. Role Critical Parameter

Methyl 4-fluoro-3-

hydroxybenzoate
1.0 SM

Purity >98%; Fe

content <10 ppm

1,3-Dibromopropane 5.0 Electrophile
Must be >3.0 equiv to

prevent dimerization

2.0 Base

Particle size affects

reaction rate (use

milled)

Acetylacetone 1.5 Nucleophile

Freshly distilled to

remove polymerized

species

Hydrazine Hydrate 2.0 Cyclizer
Add at <50°C to

control exotherm

Impurity Profile Control
Dimer Impurity: Formed in Stage 1 if dibromide is limiting. Control: High dilution, excess

dibromide.

Regioisomer (N-Alkylation): In Stage 2, direct N-alkylation of a pre-formed pyrazole is

avoided by using the "construct-on-linker" method (acetylacetone first, then hydrazine). This

guarantees the linkage is at the pyrazole C4 position.

Defluoro-Analog: Rare, but can occur if aggressive nucleophiles attack the C4-F position.

Control: Maintain reaction temperatures <100°C; avoid alkoxide bases in Stage 1.
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Figure 2: Step-by-step synthetic workflow for Acoramidis production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. newdrugapprovals.org [newdrugapprovals.org]

2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

3. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2385651?utm_src=pdf-body-img
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.medkoo.com/drug_syntheses/414
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.medkoo.com/drug_syntheses/414
https://cdn.caymanchem.com/cdn/insert/41536.pdf
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.medkoo.com/drug_syntheses/414
https://cdn.caymanchem.com/cdn/insert/41536.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pnas.org%2Fdoi%2F10.1073%2Fpnas.1300761110
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS10513497B2%2Fen
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS9913826B2%2Fen
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://patentimages.storage.googleapis.com/b1/d5/09/ebcbd1314b9b36/WO2023052652A1.pdf
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.google.com/url?sa=E&q=https%3A%2F%2Faccp1.onlinelibrary.wiley.com%2Fdoi%2Ffull%2F10.1002%2Fcpdd.700
https://www.benchchem.com/product/b2385651?utm_src=pdf-custom-synthesis
https://newdrugapprovals.org/2025/04/21/acoramidis/
https://www.benchchem.com/product/b1269127
https://www.researchgate.net/figure/Scheme-S1-Synthesis-of-AG10-a-1-3-dibromopropane-K-2-CO-3-DMF-rt-16-hours-b_fig4_236958796
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. medkoo.com [medkoo.com]

5. cdn.caymanchem.com [cdn.caymanchem.com]

6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Synthesis of Acoramidis intermediates using fluorinated
benzoates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2385651#synthesis-of-acoramidis-intermediates-
using-fluorinated-benzoates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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